molecular formula C31H39N5O3S B12407124 Ezh2-IN-7

Ezh2-IN-7

Cat. No.: B12407124
M. Wt: 563.8 g/mol
InChI Key: PQUSFWLSUSLFIZ-KWNQWHDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ezh2-IN-7 is a potent and selective inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a crucial role in the regulation of gene expression through the trimethylation of lysine 27 on histone H3 (H3K27me3). This modification leads to the repression of target genes, many of which are involved in tumor suppression. This compound has shown promise in preclinical studies for its potential use in cancer therapy, particularly in cancers where EZH2 is overexpressed or mutated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ezh2-IN-7 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization to form the core structure of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as crystallization or chromatography would be employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ezh2-IN-7 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Ezh2-IN-7 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of EZH2 in gene regulation and epigenetics.

    Biology: Investigated for its effects on cell proliferation, differentiation, and apoptosis.

    Medicine: Explored as a potential therapeutic agent for cancers with overexpressed or mutated EZH2, such as lymphoma, prostate cancer, and breast cancer.

    Industry: Potential use in the development of new drugs targeting epigenetic regulators

Mechanism of Action

Ezh2-IN-7 exerts its effects by binding to the active site of EZH2, thereby inhibiting its histone methyltransferase activity. This prevents the trimethylation of H3K27, leading to the reactivation of tumor suppressor genes and inhibition of cancer cell growth. The molecular targets and pathways involved include the polycomb repressive complex 2 (PRC2) and various downstream signaling pathways that regulate cell cycle progression, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

    Tazemetostat: Another EZH2 inhibitor that has been approved by the FDA for the treatment of epithelioid sarcoma.

    GSK126: A selective EZH2 inhibitor used in preclinical studies for various cancers.

    EPZ-6438:

Uniqueness of Ezh2-IN-7

This compound is unique in its high selectivity and potency against EZH2 compared to other inhibitors. It has shown promising results in preclinical studies, particularly in cancers with specific EZH2 mutations. Additionally, its favorable pharmacokinetic properties make it a strong candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C31H39N5O3S

Molecular Weight

563.8 g/mol

IUPAC Name

N-[dideuterio-(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-1-[(1R)-1-(4-methoxycyclohexyl)ethyl]-2-methyl-5-(1-methylpyrazol-4-yl)indole-3-carboxamide

InChI

InChI=1S/C31H39N5O3S/c1-18-13-28(40-6)26(30(37)34-18)16-32-31(38)29-20(3)36(19(2)21-7-10-24(39-5)11-8-21)27-12-9-22(14-25(27)29)23-15-33-35(4)17-23/h9,12-15,17,19,21,24H,7-8,10-11,16H2,1-6H3,(H,32,38)(H,34,37)/t19-,21?,24?/m1/s1/i16D2

InChI Key

PQUSFWLSUSLFIZ-KWNQWHDASA-N

Isomeric SMILES

[2H]C([2H])(C1=C(C=C(NC1=O)C)SC)NC(=O)C2=C(N(C3=C2C=C(C=C3)C4=CN(N=C4)C)[C@H](C)C5CCC(CC5)OC)C

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=C2C=C(C=C3)C4=CN(N=C4)C)C(C)C5CCC(CC5)OC)C)SC

Origin of Product

United States

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